Cobalt;2-hydroxybenzaldehyde;dihydrate
Description
Properties
CAS No. |
207124-67-2 |
|---|---|
Molecular Formula |
C14H14CoO5 |
Molecular Weight |
321.19 g/mol |
IUPAC Name |
cobalt;2-hydroxybenzaldehyde;hydrate |
InChI |
InChI=1S/2C7H6O2.Co.H2O/c2*8-5-6-3-1-2-4-7(6)9;;/h2*1-5,9H;;1H2 |
InChI Key |
AGHKVPIWMWVXNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=O)O.C1=CC=C(C(=C1)C=O)O.O.O.[Co] |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)O.C1=CC=C(C(=C1)C=O)O.O.[Co] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;2-hydroxybenzaldehyde;dihydrate typically involves the reaction of cobalt salts with 2-hydroxybenzaldehyde in the presence of water. One common method is to dissolve cobalt(II) chloride in water and then add 2-hydroxybenzaldehyde to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the desired coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cobalt;2-hydroxybenzaldehyde;dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: Reduction reactions can convert cobalt(III) back to cobalt(II).
Substitution: Ligand substitution reactions can occur, where the 2-hydroxybenzaldehyde ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by adding excess of the new ligand under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Cobalt(III) complexes with different ligands.
Reduction: Cobalt(II) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Chemical Applications
Catalysis in Organic Synthesis
Cobalt;2-hydroxybenzaldehyde;dihydrate serves as an effective catalyst in organic synthesis. Its coordination properties allow it to facilitate various chemical reactions, including oxidation and substitution reactions. For instance, it can catalyze the formation of biscoumarin derivatives from aromatic aldehydes and hydroxycoumarins under mild conditions, yielding high purity products with minimal environmental impact .
Table 1: Catalytic Reactions Involving this compound
| Reaction Type | Description | Yield (%) | Conditions |
|---|---|---|---|
| Oxidation | Formation of cobalt(III) complexes | 85-90 | Aqueous media, room temp |
| Substitution | Ligand exchange with other coordinating ligands | 75-80 | Controlled pH |
Biological Applications
Antimicrobial and Antioxidant Properties
Research indicates that cobalt coordination compounds exhibit significant antimicrobial and antioxidant activities. Studies have shown that this compound can inhibit the growth of various bacterial strains and exhibit protective effects against oxidative stress in cellular models. This is particularly relevant for developing new antimicrobial agents .
Case Study: Antimicrobial Activity
In a study evaluating the effectiveness of cobalt-based compounds against pathogenic bacteria, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, suggesting its potential as an alternative therapeutic agent .
Medical Applications
Drug Delivery Systems
Cobalt coordination compounds are being explored for their ability to serve as carriers for drug delivery systems. Their ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of drugs, making them suitable for targeted therapy .
Potential Therapeutic Uses
The compound has been investigated for its potential use in treating specific types of cancer due to its ability to induce apoptosis in cancer cells through metal ion transport mechanisms .
Industrial Applications
Material Development
this compound is utilized in the development of advanced materials, including catalysts for polymerization processes and precursors for other cobalt-based materials. Its unique coordination chemistry allows for the design of materials with tailored properties for specific industrial applications .
Mechanism of Action
The mechanism of action of cobalt;2-hydroxybenzaldehyde;dihydrate involves its ability to coordinate with various biological molecules and metal ions. The compound can interact with enzymes and proteins, affecting their activity and function. The molecular targets and pathways involved include metal ion transport and redox reactions, which can influence cellular processes and biochemical pathways .
Comparison with Similar Compounds
Structural and Geometric Comparisons
Cobalt(II) Complexes with Schiff Base Ligands
- Cobalt(II) 2-hydroxybenzaldehyde-polyamine complexes : Macroacyclic Schiff base ligands (N₄O₂) derived from 2-hydroxybenzaldehyde and polyamines form cobalt(II) complexes with octahedral geometries. These complexes exhibit stronger antioxidant activity compared to their copper(II) analogs due to the cobalt center’s redox flexibility .
- Cobalt(II) 4,4'-diaminobiphenyl-2-hydroxybenzaldehyde complexes: These complexes adopt a distorted tetrahedral geometry, similar to the dihydrate compound. However, nickel(II) analogs with the same ligands exhibit square planar geometries, highlighting the metal ion’s influence on coordination geometry .
Nickel(II) 2-Hydroxybenzaldehyde Dihydrate
- A structural analog where cobalt is replaced by nickel. The nickel complex shows a square planar geometry, contrasting with the tetrahedral geometry of the cobalt compound. This difference significantly alters magnetic properties and reactivity .
Table 1: Structural Comparison
Solubility and Stability
- Cobalt(II) Oxalate Dihydrate (CoC₂O₄·2H₂O) : Exhibits low solubility in water (0.0037 g/100 mL at 25°C), whereas cobalt(II) 2-hydroxybenzaldehyde dihydrate is more soluble due to the polar hydroxyl groups in the ligand .
- Cobalt(II) Iodate Dihydrate (Co(IO₃)₂·2H₂O) : Metastable in aqueous solutions, unlike the stable crystalline form of the 2-hydroxybenzaldehyde complex. Stability differences arise from ligand coordination strength and hydrogen-bonding networks .
Table 2: Solubility and Stability
Q & A
What are the optimal conditions for synthesizing cobalt(II) complexes with 2-hydroxybenzaldehyde as a ligand?
Answer:
Synthesis involves reacting cobalt chloride dihydrate (CoCl₂·2H₂O) with 2-hydroxybenzaldehyde in a 1:2 molar ratio in ethanol under reflux (70–80°C for 4–6 hours). Slow evaporation yields crystalline products. Characterization via elemental analysis and IR spectroscopy confirms ligand coordination through phenolic oxygen (ν(O-H) shift from ~3200 cm⁻¹ to ~2800–3000 cm⁻¹) and aldehyde groups (ν(C=O) shift from ~1680 cm⁻¹ to ~1620 cm⁻¹) .
What spectroscopic techniques are essential for characterizing cobalt-2-hydroxybenzaldehyde dihydrate complexes?
Answer:
Key techniques include:
- UV-Vis spectroscopy : Identifies d-d transitions (500–600 nm for Co²⁺ in octahedral geometry).
- FT-IR : Detects coordination-induced shifts in ligand functional groups.
- Magnetic susceptibility : Confirms high-spin Co(II) (μeff ≈ 4.5–5.2 BM) in octahedral environments.
- XRD : Resolves crystal structure and hydration state .
How does the hydration state affect the magnetic properties of cobalt-2-hydroxybenzaldehyde complexes?
Answer:
Dihydrate forms often exhibit higher magnetic moments (4.5–5.2 BM) due to weaker crystal field splitting compared to anhydrous forms. Variable-temperature magnetic studies and XRD are critical to correlate hydration with geometry. For example, dihydrates retain octahedral coordination, while anhydrous forms may adopt distorted geometries .
What experimental approaches resolve contradictions in reported solubility data for cobalt(II) dihydrate compounds?
Answer:
Purity verification : Use XRD and TGA to confirm hydration state.
Controlled measurements : Perform solubility tests at 25°C under 50% RH (relative humidity).
Thermodynamic modeling : Apply Pitzer equations to account for ionic interactions.
- Example: CoCl₂·2H₂O solubility in water is 67.5 g/100 mL at 25°C; deviations >70 g suggest hexahydrate contamination .
What safety protocols are critical when handling cobalt(II) chloride dihydrate and 2-hydroxybenzaldehyde?
Answer:
- Ventilation : Use fume hoods (cobalt TLV: 0.02 mg/m³).
- PPE : Double nitrile gloves (8 mil) and safety goggles.
- Spill management : Neutralize cobalt compounds with 5% Na₂CO₃.
- Storage : Keep in desiccators with silica gel to prevent hydration changes .
How can computational methods complement experimental data in predicting coordination geometry?
Answer:
- DFT calculations : Optimize geometry (B3LYP/6-311G(d,p)) and predict UV-Vis spectra (TD-DFT).
- Hirshfeld analysis : Validates hydrogen bonding in dihydrates (e.g., Owater–H⋯Oaldehyde interactions).
- Compare computed bond lengths (Co–O ≈ 2.05 Å) with XRD data .
科学指南针-看不懂数据图不会描述实验结果,你一定需要它!00:17
What are key differences in synthetic pathways between cobalt and analogous Ni/Cu complexes?
Answer:
- pH requirements : Co(II) stabilizes at pH 6–7; Ni(II) requires pH 8–9.
- Reaction time : Co complexes need >2 hours for chelation vs. <1 hour for Cu.
- Solvent : Ethanol favors Co; methanol accelerates Cu complexation .
What analytical strategies address inconsistencies in TGA data for cobalt dihydrate complexes?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

